Methyl 4-chloro-5-propylthiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-propylthiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in organic chemistry and material science. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-propylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-propylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-chloro-5-propylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other biologically active thiophene derivatives suggests potential interactions with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
- Methyl 4-chlorothiophene-2-carboxylate
- Methyl 5-propylthiophene-2-carboxylate
- Methyl 4-chloro-5-methylthiophene-2-carboxylate
Comparison: Methyl 4-chloro-5-propylthiophene-2-carboxylate is unique due to the presence of both a chloro and a propyl group on the thiophene ringCompared to its analogs, this compound may exhibit enhanced biological activity or different physical properties, making it a valuable target for further research .
Properties
CAS No. |
1399656-69-9 |
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Molecular Formula |
C9H11ClO2S |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
methyl 4-chloro-5-propylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO2S/c1-3-4-7-6(10)5-8(13-7)9(11)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
MYQOZXJFOCEWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)OC)Cl |
Origin of Product |
United States |
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